

# Physical properties of Dimethyl (2,4,6-triisopropylphenyl)boronate (solubility, melting point)

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## Compound of Interest

Compound Name: *Dimethyl (2,4,6-triisopropylphenyl)boronate*

Cat. No.: *B140066*

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## Physical Properties of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dimethyl (2,4,6-triisopropylphenyl)boronate** is a sterically hindered organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its bulky 2,4,6-triisopropylphenyl group imparts unique reactivity and selectivity in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. Understanding the fundamental physical properties of this boronic ester, such as its solubility and melting point, is crucial for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination.

### Core Physical Properties

Precise experimental data for the melting point and solubility of **Dimethyl (2,4,6-triisopropylphenyl)boronate** are not readily available in the current literature. However, by examining analogous, sterically hindered arylboronic acid derivatives, we can infer expected

properties. The significant steric bulk of the triisopropylphenyl group is anticipated to influence both the melting point and solubility characteristics of the dimethyl ester.

## Data on Analogous Compounds

To provide a comparative context, the following table summarizes the melting points of structurally related, sterically hindered arylboronic acids and their derivatives.

Compound Name	Molecular Formula	Melting Point (°C)
2,4,6-Trimethylphenylboronic acid	C <sub>9</sub> H <sub>13</sub> BO <sub>2</sub>	115-122[1]
2,6-Dimethylphenylboronic acid	C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub>	105 (decomposes)
Dimesitylboron fluoride	C <sub>18</sub> H <sub>22</sub> BF	69-72

Note: The melting points are reported as ranges, which is common for organic compounds and can indicate the presence of impurities.

## Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like **Dimethyl (2,4,6-triisopropylphenyl)boronate**.

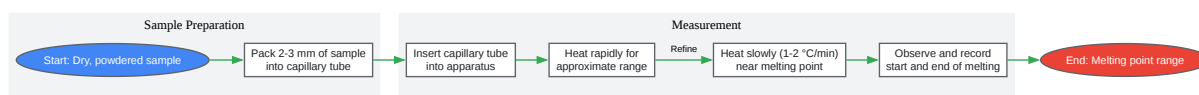
### Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance. Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

- Sample Preparation:
  - Ensure the sample of **Dimethyl (2,4,6-triisopropylphenyl)boronate** is a fine, dry powder. If necessary, gently crush any large crystals.

- Obtain a capillary melting point tube, sealed at one end.
- Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup (Digital Melting Point Apparatus):
  - Insert the packed capillary tube into the sample holder of the melting point apparatus.
  - Set a heating ramp rate. For an unknown compound, a rapid initial heating (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.
  - For an accurate measurement, a slower ramp rate (1-2 °C/minute) is crucial, starting from a temperature approximately 20 °C below the estimated melting point.
- Measurement:
  - Observe the sample through the magnifying lens.
  - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
  - Record the temperature at which the last solid crystal melts (the end of the melting range).
  - Repeat the measurement with a fresh sample and a slow heating rate for accuracy.



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*Melting Point Determination Workflow*

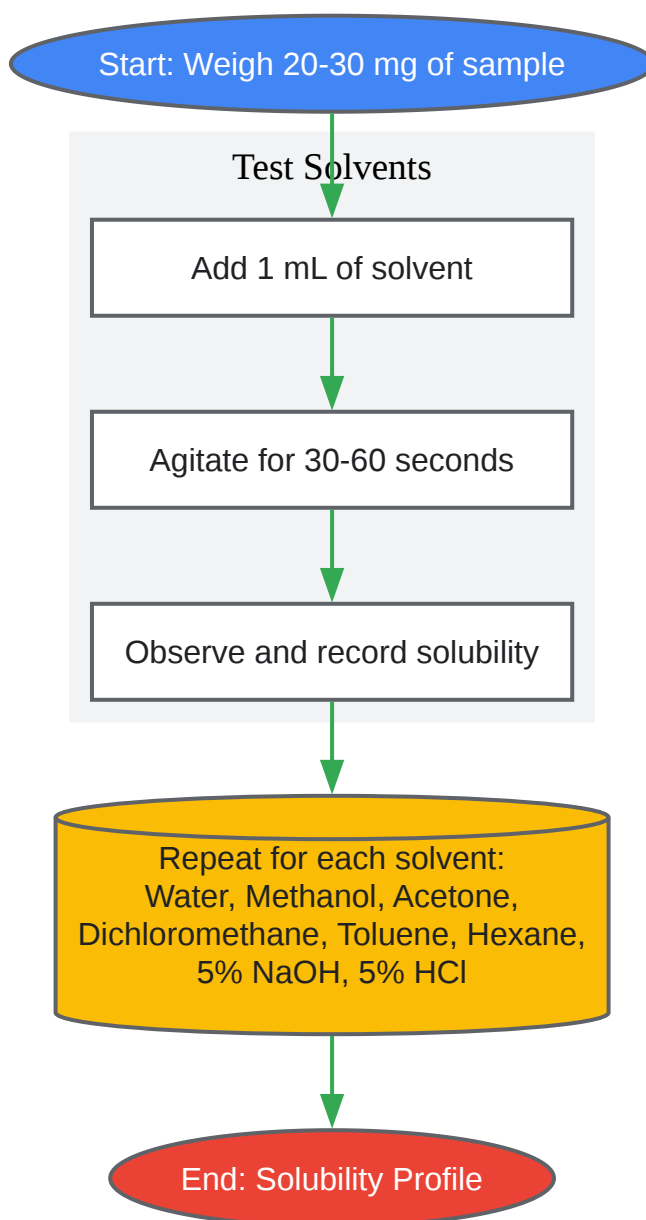
## Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), reaction setup, and formulation. A qualitative assessment in a range of solvents with varying polarities provides a valuable solubility profile.

### Methodology: Qualitative Solubility Testing

- General Procedure:
  - For each solvent, add approximately 20-30 mg of **Dimethyl (2,4,6-triisopropylphenyl)boronate** to a small test tube.
  - Add 1 mL of the chosen solvent to the test tube.
  - Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the test tube) for 30-60 seconds.
  - Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.
  - Record the observation as "soluble," "partially soluble," or "insoluble."
- Solvent Selection:
  - A standard panel of solvents should be used to cover a range of polarities. A suggested list includes:
    - Water (H<sub>2</sub>O): Highly polar, protic.
    - Methanol (CH<sub>3</sub>OH): Polar, protic.
    - Ethanol (C<sub>2</sub>H<sub>5</sub>OH): Polar, protic.
    - Acetone ((CH<sub>3</sub>)<sub>2</sub>CO): Polar, aprotic.
    - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>): Nonpolar, aprotic.

- Toluene ( $C_7H_8$ ): Nonpolar, aprotic.
- Hexane ( $C_6H_{14}$ ): Nonpolar, aprotic.
- Acid/Base Solubility:
  - To identify acidic or basic functional groups, solubility in aqueous acidic and basic solutions can be tested.
  - 5% Aqueous Sodium Hydroxide (NaOH): Tests for acidic protons.
  - 5% Aqueous Hydrochloric Acid (HCl): Tests for basic sites.



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### *Solubility Determination Workflow*

## Conclusion

While specific physical property data for **Dimethyl (2,4,6-triisopropylphenyl)boronate** remains to be definitively established and published, this guide provides a framework for its characterization. Based on the properties of sterically similar arylboronic acid derivatives, it is reasonable to expect this compound to be a solid at room temperature with a distinct melting point. Its solubility is likely to be low in polar solvents like water and higher in nonpolar organic

solvents, a characteristic feature of many organoboron compounds. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine these crucial physical properties, facilitating the compound's broader application in chemical synthesis and drug discovery.

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## References

- 1. 2,4,6-Trimethylphenylboronic acid = 95 5980-97-2 [sigmaaldrich.com]
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